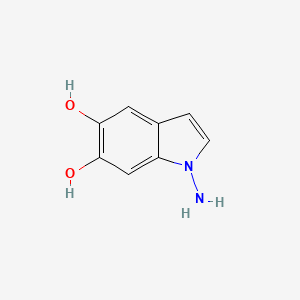

1-Amino-1h-indole-5,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-aminoindole-5,6-diol |

InChI |

InChI=1S/C8H8N2O2/c9-10-2-1-5-3-7(11)8(12)4-6(5)10/h1-4,11-12H,9H2 |

InChI Key |

JMZKGFKNOKGVBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C2=CC(=C(C=C21)O)O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Amino 1h Indole 5,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 1-Amino-1H-indole-5,6-diol, both one-dimensional and two-dimensional NMR methods would be essential for a complete structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR) spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts (δ) would be expected for the aromatic protons on the indole (B1671886) ring, the hydroxyl (-OH) protons, and the amino (-NH₂) protons. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity of these protons.

¹³C NMR (Carbon-13 NMR) spectroscopy would identify the number of chemically distinct carbon atoms in the molecule. The indole ring itself would present a unique set of signals for its eight carbon atoms. The chemical shifts of the carbons bonded to the hydroxyl and amino groups would be particularly informative.

Expected ¹H and ¹³C NMR Data for this compound (Theoretical)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N1-H | Broad singlet | - |

| H2 | Singlet/Triplet | ~125-135 |

| H3 | Doublet | ~100-110 |

| H4 | Doublet | ~110-120 |

| H7 | Doublet | ~105-115 |

| C2 | - | ~125-135 |

| C3 | - | ~100-110 |

| C3a | - | ~125-135 |

| C4 | - | ~110-120 |

| C5 | - | ~140-150 |

| C6 | - | ~140-150 |

| C7 | - | ~105-115 |

| C7a | - | ~130-140 |

| 5-OH | Broad singlet | - |

| 6-OH | Broad singlet | - |

| 1-NH₂ | Broad singlet | - |

Note: These are estimated values and would need to be confirmed by experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of the protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of different parts of the molecule, such as the positions of the hydroxyl and amino groups on the indole ring.

TOCSY (Total Correlation Spectroscopy) would reveal the entire spin system of coupled protons, which would be particularly useful for identifying all the protons belonging to the indole ring system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would allow for the unambiguous determination of its elemental composition, confirming the molecular formula of C₈H₈N₂O₂.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 165.0608 |

| [M+Na]⁺ | 187.0427 |

| [M-H]⁻ | 163.0458 |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. For this compound, MALDI-MS could be employed to determine its molecular weight with high sensitivity. This technique would be especially valuable if the compound is part of a larger mixture or a biological sample, as it can often provide clear molecular ion signals with minimal fragmentation.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| N-H stretch (amino) | 3300-3500 | Medium, Sharp (doublet) |

| N-H stretch (indole) | ~3400 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1500-1600 | Medium to Strong |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch | 1000-1250 | Strong |

The presence and positions of these bands would provide strong evidence for the presence of the hydroxyl, amino, and indole functionalities within the molecule.

Based on a thorough review of available scientific literature, it is not possible to provide the specific analytical and spectroscopic data requested for the compound This compound .

The search for detailed research findings, including Ultraviolet-Visible (UV-Vis) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) data, did not yield specific results for this particular N-amino derivative of 5,6-dihydroxyindole (B162784). The available literature focuses extensively on the related, but structurally distinct, compound 5,6-dihydroxyindole (DHI) and its derivatives like 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

Due to the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, an article conforming to the provided outline cannot be generated without the specific data for this compound. Using data from 5,6-dihydroxyindole would be scientifically inaccurate as the addition of an amino group to the indole nitrogen (position 1) would significantly alter the compound's chemical and spectroscopic properties.

Therefore, the requested article on the "" cannot be produced at this time due to a lack of specific published data for this compound.

Computational Chemistry and Theoretical Investigations of 1 Amino 1h Indole 5,6 Diol

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is routinely employed to determine optimized molecular geometries and predict various electronic properties.

Optimized Geometries and Bonding Parameters

A DFT study would typically begin by optimizing the geometry of 1-Amino-1H-indole-5,6-diol to find its most stable three-dimensional structure. This process would yield precise data on bond lengths (the distances between atoms), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational angles between planes of atoms). This information is fundamental to understanding the molecule's shape and steric properties. Without specific studies, a data table of these parameters for this compound cannot be compiled.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by identifying the frequencies at which different parts of the molecule vibrate. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure. However, no such theoretical vibrational data has been published for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial for predicting a molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap generally indicates higher reactivity. Analysis of the spatial distribution of these orbitals helps identify the likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and reactivity descriptors for this compound are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these electronic effects. This analysis helps to rationalize the molecule's stability and electronic structure in terms of localized bonds and lone pairs. A quantitative analysis of charge delocalization and stabilization energies for this compound has not been documented.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. This map is highly useful for predicting how a molecule will interact with other charged or polar species, identifying sites susceptible to electrophilic or nucleophilic attack. An MEP surface analysis for this compound has not been performed in published research.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Computational methods are also used to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and materials science. These calculations determine parameters such as polarizability and hyperpolarizability, which describe how a molecule's charge distribution is affected by an external electric field. There are currently no theoretical predictions of the NLO properties for this compound available in the scientific literature.

Computational Simulation of Spectroscopic Data

Detailed computational studies simulating the spectroscopic data (such as NMR, IR, and UV-Vis) specifically for this compound are not extensively available in the public domain. However, theoretical investigations into closely related indole (B1671886) derivatives provide a framework for how such analyses would be conducted and the types of insights that could be gained.

Computational spectroscopy, a field that leverages quantum chemical calculations, is a powerful tool for predicting and interpreting the spectral properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate various spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignments, and understanding the electronic structure and vibrational modes of the molecule.

For instance, studies on similar compounds such as 1-methylindole (B147185) have utilized DFT calculations with basis sets like B3LYP/6-311G(d,p) to investigate their structural and spectroscopic characteristics. dergipark.org.tr Such research involves optimizing the molecular geometry and then calculating vibrational frequencies to simulate FT-IR and FT-Raman spectra. dergipark.org.tr The assignment of normal modes is often based on Total Energy Distribution (TED) calculations. dergipark.org.tr

Furthermore, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, typically using the Gauge-Invariant Atomic Orbital (GIAO) method, can provide valuable predictions of ¹H and ¹³C NMR spectra. dergipark.org.tr The inclusion of solvent effects in these calculations can significantly improve the correlation with experimental observations. dergipark.org.tr

The electronic properties, such as those observed in UV-Vis spectroscopy, are explored through calculations of electronic transitions, which can be correlated with experimental absorption maxima. dergipark.org.tr Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions and reactivity of the molecule.

While specific data tables for this compound are not available due to the lack of dedicated computational studies, the following tables illustrate the type of data that would be generated from such theoretical investigations, based on methodologies applied to analogous indole compounds.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Assignment |

| ν(N-H) stretch (amine) | 3450 | Symmetric stretching of the NH₂ group |

| ν(N-H) stretch (amine) | 3350 | Asymmetric stretching of the NH₂ group |

| ν(O-H) stretch | 3300 | Stretching of the hydroxyl groups |

| ν(C-H) stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the indole ring |

| ν(C=C) stretch (aromatic) | 1620-1580 | Stretching of C=C bonds in the indole ring |

| δ(N-H) bend (amine) | 1600 | Bending of the NH₂ group |

| δ(O-H) bend | 1400 | Bending of the hydroxyl groups |

| ν(C-N) stretch | 1350 | Stretching of the C-N bond in the pyrrole (B145914) ring |

| ν(C-O) stretch | 1250 | Stretching of the C-O bonds |

Note: This data is illustrative and not based on actual calculations for this compound.

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Chemical Shift (GIAO/DFT) | Atom | Calculated ¹H Chemical Shift (GIAO/DFT) |

| C2 | 125.0 | H2 | 7.10 |

| C3 | 102.5 | H3 | 6.50 |

| C3a | 128.0 | H4 | 6.90 |

| C4 | 110.0 | H7 | 7.00 |

| C5 | 145.0 (C-OH) | H (N1) | 8.10 |

| C6 | 148.0 (C-OH) | H (OH) | 5.50 |

| C7 | 112.0 | H (NH₂) | 4.80 |

| C7a | 135.0 |

Note: This data is illustrative and not based on actual calculations for this compound. Chemical shifts are highly dependent on the specific chemical environment and computational method.

Table 3: Hypothetical Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) (TD-DFT) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 260 | 0.25 | HOMO-1 → LUMO |

| S₀ → S₃ | 220 | 0.40 | HOMO → LUMO+1 |

Note: This data is illustrative and not based on actual calculations for this compound.

Future computational studies are necessary to generate accurate and specific spectroscopic data for this compound, which would be crucial for its unambiguous identification and the understanding of its physicochemical properties.

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the chemical compound This compound to generate a detailed and scientifically accurate article on its chemical reactivity and mechanistic studies as per the requested outline.

The vast majority of published research focuses on the related and well-studied compound 5,6-dihydroxyindole (B162784) (DHI) , which is the biosynthetic precursor to eumelanin (B1172464). wikipedia.orgswan.ac.ukresearchgate.netresearchgate.net While the chemistry of DHI, particularly its oxidation to quinonoid species and subsequent polymerization, is extensively documented, this information cannot be directly and accurately extrapolated to its 1-amino derivative. swan.ac.ukresearchgate.net

The presence of an amino group on the indole nitrogen (N-1) fundamentally alters the molecule's electronic structure and introduces a new reactive site. This N-amino functionality, which makes the compound a derivative of hydrazine, would have its own distinct redox chemistry that would compete with or modify the oxidation pathways of the 5,6-dihydroxyl (catechol) moiety. General information on unsubstituted 1-aminoindoles confirms their existence as chemical intermediates, but specific studies on the reactivity of a 5,6-dihydroxy-substituted version are not available in the search results. nih.govresearchgate.net

Therefore, to adhere to the strict requirements of providing scientifically accurate content focused solely on "this compound" and to avoid speculation or the inclusion of information on unrelated compounds, it is not possible to fulfill the request at this time. Further experimental research on the synthesis and reactivity of this compound is required before a detailed article can be written.

Chemical Reactivity and Mechanistic Studies of 1 Amino 1h Indole 5,6 Diol

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of the indole (B1671886) ring is governed by the electron density of its pyrrole (B145914) and benzene (B151609) moieties. Substituents can either enhance or diminish this electron density through inductive and resonance effects, thereby modulating the rate and outcome of chemical reactions. For 1-Amino-1H-indole-5,6-diol, the existing amino and hydroxyl groups are electron-donating, which generally activates the indole ring towards electrophilic substitution.

Electron-donating groups (EDGs) increase the electron density of the indole ring, making it more nucleophilic and thus accelerating the rate of electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing down the reaction rate. The position of the substituent is also critical in determining its effect on reactivity and the regioselectivity of the reaction.

The Role of Electron-Donating and Electron-Withdrawing Groups

The presence of an amino group at the N-1 position and hydroxyl groups at the C-5 and C-6 positions makes the this compound molecule highly activated towards electrophilic attack. Further substitution on the ring will either augment or counteract this inherent reactivity.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and additional amino (-NH2) groups, when introduced elsewhere on the ring, would further increase the electron density. This heightened nucleophilicity leads to a significant increase in the rate of reactions like halogenation, nitration, and Friedel-Crafts reactions. For instance, a methyl group at the C-2 or C-7 position would enhance the rate of electrophilic attack at the C-3 position, which is the most common site of reaction for indoles.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs such as nitro (-NO2), cyano (-CN), or acyl (-COR) groups would deactivate the indole ring. These groups pull electron density away from the ring system, making it less nucleophilic and thus less reactive towards electrophiles. The deactivating effect is generally more pronounced when the substituent is located on the pyrrole ring (positions 2 or 3) compared to the benzene ring (positions 4, 5, 6, or 7).

| Substituent (at C-5) | Substituent Type | Relative Reaction Rate (k/k₀) |

|---|---|---|

| -H (Reference) | Neutral | 1.0 |

| -CH₃ | Electron-Donating (Weak) | ~5 |

| -OCH₃ | Electron-Donating (Strong) | ~50 |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | ~0.5 |

| -CN | Electron-Withdrawing (Strong) | ~0.01 |

| -NO₂ | Electron-Withdrawing (Very Strong) | ~0.001 |

Steric Effects on Reaction Selectivity

Beyond electronic effects, the size of the substituents can play a significant role in determining the regioselectivity of a reaction. Bulky substituents can hinder the approach of a reagent to a nearby reactive site, a phenomenon known as steric hindrance.

In the case of this compound, the C-3 position is the most electron-rich and typically the primary site for electrophilic attack. However, if a large substituent is present at the C-2 or C-4 position, the approach of an electrophile to the C-3 position may be impeded. This can lead to a shift in selectivity, with the reaction occurring at an alternative, less sterically hindered position, such as the C-7 position.

The following table provides a hypothetical illustration of how steric hindrance from a substituent at the C-4 position could influence the product distribution in an electrophilic substitution reaction on a this compound derivative.

| Substituent at C-4 | Steric Bulk | Product Ratio (C-3 substitution : C-7 substitution) |

|---|---|---|

| -H | Minimal | >99 : 1 |

| -CH₃ | Moderate | 90 : 10 |

| -C(CH₃)₃ | High | 60 : 40 |

| -Si(CH₃)₃ | Very High | <40 : >60 |

Structure Activity Relationship Sar Methodologies for 1 Amino 1h Indole 5,6 Diol and Its Derivatives

Principles of Rational Design in Chemical Biology Research

Rational drug design is a cornerstone of modern chemical biology, aiming to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. nih.gov This approach moves away from traditional trial-and-error screening towards a more targeted and efficient discovery process. For a scaffold like 1-Amino-1H-indole-5,6-diol, rational design begins with identifying a specific biological target, such as an enzyme or receptor implicated in a disease pathway.

The core principles involve:

Target Identification and Validation: Confirming the role of a biological macromolecule in a disease process.

Structural Elucidation: Determining the three-dimensional structure of the target, often through techniques like X-ray crystallography or NMR spectroscopy.

Lead Identification: Discovering or designing a molecule (the "lead," such as this compound) that interacts with the target.

Lead Optimization: Systematically modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This is where SAR studies become paramount. nih.gov

The indole (B1671886) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets through various mechanisms, including hydrogen bonding and π–π stacking. mdpi.commdpi.com The presence of the N-amino group and the catechol-like dihydroxy functionality on the benzene (B151609) ring of this compound offers multiple points for targeted modification, making it an excellent candidate for rational design strategies.

Systematic Structural Modifications of the Indole Scaffold

The biological activity of an indole derivative can be finely tuned by making systematic structural changes to its core scaffold. mdpi.com For this compound, modifications can be explored at the N1-amino group, on the pyrrole (B145914) ring, and on the dihydroxy-substituted benzene ring. nih.gov

Modifications at the Nitrogen Atom (N1)

The N1 position of the indole ring is a critical site for modification. nih.gov In the parent compound, this position is substituted with an amino (-NH2) group, which is a significant structural feature. The nucleophilicity of the N1 atom makes it a reactive site for various chemical transformations. nih.govacs.org

Key modifications could include:

Alkylation and Acylation: Introducing alkyl or acyl groups to the amino moiety can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, converting the primary amine to a secondary or tertiary amine, or to an amide, would have profound effects on its interaction with a target protein.

Sulfonylation: Attaching sulfonyl groups to the N1 position is a common strategy in drug design. SAR studies on other N1-azinylsulfonyl-1H-indole scaffolds have shown that these modifications can significantly influence receptor binding affinity.

Replacement of the Amino Group: The amino group could be replaced with other functionalities, such as a hydroxyl group or a simple hydrogen atom (yielding 5,6-dihydroxyindole), to probe the importance of the N-N bond and the hydrogen-donating/accepting properties of the amino group for biological activity.

Substitutions on the Indole Ring System

The indole ring itself offers multiple positions for substitution, with C2, C3, C4, and C7 being the most accessible and influential. nih.govresearchgate.net The pyrrole ring is generally more electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive. bhu.ac.in

Pyrrole Ring (C2, C3): Introducing substituents at the C2 and C3 positions can impact the electronic properties and shape of the molecule. nih.gov For instance, adding carboxamide groups at these positions has been shown to confer inhibitory activity against various enzymes. nih.gov

The table below summarizes potential modifications and their predicted impact based on general indole SAR studies.

| Position of Modification | Type of Substituent | Potential Impact on Activity |

| N1-Amino | Alkyl, Acyl groups | Modulates lipophilicity and steric hindrance |

| C2 | Carboxamide, Small alkyl groups | Influences enzyme inhibition and steric profile |

| C3 | Varies (ketones, nitriles) | Alters electronic properties; C3 is a primary reactive site |

| C4 / C7 | Halogens (F, Cl), Methoxy (OCH3) | Modifies electronic density and hydrogen bonding potential of adjacent hydroxyls |

Impact of Linkages and Overall Molecular Shape

SAR studies on bis-indole compounds (two indole units linked together) have demonstrated that the nature and position of the linkage (e.g., 5-5' vs. 6-6') can drastically alter the molecule's shape from compact to extended, which in turn significantly affects biological activity. nih.govacs.org Changing the linkage between indole units can reduce or enhance activity by orders of magnitude, highlighting the importance of molecular topology in achieving optimal interaction with a target. nih.gov

Correlation of Structural Features with Molecular Interactions

The biological effect of this compound derivatives is dictated by the sum of their molecular interactions with a target. The key functional groups—the catechol-like hydroxyls, the N1-amino group, and the aromatic indole core—all play specific roles.

Hydrogen Bonding: The two hydroxyl groups at positions 5 and 6, along with the N1-amino group, are potent hydrogen bond donors and acceptors. These interactions are often crucial for anchoring a ligand within a protein's active site. Modifying or masking these groups (e.g., converting -OH to -OCH3) can confirm their importance in target binding.

π–π Stacking: The electron-rich indole ring system can engage in π–π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket. mdpi.com The strength of this interaction can be modulated by adding electron-withdrawing or electron-donating substituents to the ring.

Hydrophobic Interactions: Introducing lipophilic substituents, such as alkyl chains or additional aromatic rings, can enhance binding through hydrophobic interactions with nonpolar regions of the target protein.

Research on analogs like 5,6-dihydroxyindole (B162784) (DHI) has shown that the dihydroxy portion is critical for interactions, including metal chelation and the formation of larger molecular architectures through oxidative coupling. researchgate.net

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools to predict and rationalize the SAR of novel compounds, accelerating the design-synthesis-test cycle. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a target protein. Docking studies can help visualize the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing why certain structural modifications lead to increased or decreased activity. nih.govmdpi.com For example, docking could reveal that a bulky substituent at the C7 position creates a steric clash with the protein, explaining a loss of potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. jocpr.com By analyzing a dataset of derivatives with known activities, a QSAR model can be built to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov These models use calculated molecular descriptors related to steric, electronic, and hydrophobic properties to quantify the SAR. 3D-QSAR methods like CoMFA and CoMSIA generate 3D contour maps that highlight regions where modifications are likely to improve activity. nih.gov

For instance, a QSAR study on indole derivatives might reveal that higher activity is correlated with a lower energy of the Highest Occupied Molecular Orbital (HOMO) and the presence of a hydrogen bond acceptor at the C5 position, providing clear guidance for future design efforts. mdpi.comresearchgate.net

The table below illustrates hypothetical QSAR data for a series of indole derivatives, demonstrating the correlation between structural features and activity.

| Compound | C5-Substituent | LogP | IC50 (µM) | Predicted IC50 (µM) |

| 1 | -OH | 1.5 | 10.2 | 10.5 |

| 2 | -OCH3 | 2.0 | 5.1 | 5.3 |

| 3 | -Cl | 2.4 | 4.7 | 4.6 |

| 4 | -F | 1.9 | 7.8 | 7.5 |

| 5 | -Br | 2.6 | 4.1 | 4.2 |

Biochemical Mechanisms and Enzymatic Transformations Involving Indole 5,6 Diol Scaffolds

Role as Precursors in Biosynthetic Pathways (e.g., Melanin (B1238610) Biosynthesis)

The indole-5,6-diol scaffold is a fundamental building block in the biosynthesis of eumelanin (B1172464), the most common type of melanin pigment found in nature. nih.gov Eumelanin is a heterogeneous polymer primarily composed of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units. nih.gov These precursors are derived from the amino acid L-tyrosine through a series of well-established enzymatic and spontaneous reactions known as the Raper-Mason pathway. nih.gov

The process begins with the oxidation of L-tyrosine to L-dopa, which is then further oxidized to dopaquinone (B1195961) by the enzyme tyrosinase. nih.gov Dopaquinone is a highly reactive intermediate that undergoes intramolecular cyclization to form leucodopachrome. nih.gov Subsequent redox reactions and enzymatic conversions lead to the formation of dopachrome (B613829). nih.gov In mammalian systems, the enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein-2 or TRP-2) primarily catalyzes the conversion of dopachrome into DHICA. nih.gov In contrast, in some insects, a different enzyme, dopachrome decarboxylase/tautomerase, facilitates the conversion of dopachrome to DHI. nih.gov Both DHI and DHICA serve as the direct monomeric precursors that polymerize to form the final eumelanin pigment. nih.govnih.gov The incorporation of DHICA into mammalian melanins has been unambiguously demonstrated, highlighting its physiological relevance in the process. researchgate.net

The transformation of intermediates along the melanin biosynthetic pathway is governed by a family of related enzymes. The key steps involving the indole-5,6-diol scaffold are mediated by specific enzymes that ensure the efficient production of melanin precursors.

Tyrosinase: This copper-containing enzyme initiates the entire pathway by catalyzing the hydroxylation of L-tyrosine to L-dopa and the subsequent oxidation of L-dopa to dopaquinone. nih.gov

Dopachrome Tautomerase (DCT/TRP-2): In mammals, this enzyme is crucial for rearranging dopachrome into the more stable 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov This step is vital for determining the ratio of DHI to DHICA units in the final melanin polymer.

Tyrosinase-Related Protein-1 (TRP-1): Identified as the product of the brown locus, TRP-1 exhibits a distinct enzymatic function as a DHICA oxidase. researchgate.net It catalyzes the oxidation of DHICA, a necessary step for its incorporation into the growing melanin polymer. researchgate.net The enzyme displays a Michaelis constant (Km) for DHICA of approximately 0.8 mM. researchgate.net This enzymatic oxidation is crucial because DHICA is relatively stable and has a low rate of spontaneous oxidation. researchgate.net

Table 1: Key Enzymes in the Eumelanin Pathway

| Enzyme | Precursor | Product | Function |

|---|---|---|---|

| Tyrosinase | L-Tyrosine / L-Dopa | L-Dopa / Dopaquinone | Initiation of melanogenesis |

| Dopachrome Tautomerase (DCT/TRP-2) | Dopachrome | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Isomerization |

The final stage of eumelanin synthesis involves the polymerization of the indole-5,6-diol precursors, DHI and DHICA, through a process of oxidative coupling. nih.gov This process is characterized by the formation of a series of transient and highly reactive intermediates that rapidly combine to form oligomers and eventually the insoluble melanin polymer. nih.gov

The mechanism for DHI polymerization involves rapid aerial oxidation, which generates DHI semiquinone radicals and a superoxide (B77818) anion. nih.gov Two molecules of the DHI semiquinone can then undergo a redox reaction, which regenerates one molecule of DHI and produces a two-electron oxidation product, indole-5,6-quinone. nih.govresearchgate.net This highly reactive quinone is susceptible to nucleophilic attack from other DHI molecules, leading to the formation of dimers, trimers, and higher oligomeric forms. nih.gov This instantaneous polymerization is a key feature, preventing the accumulation of potentially toxic intermediates. nih.gov The process of linking indole (B1671886) units via oxidative coupling is a powerful strategy for building complex molecular architectures. rsc.org

Table 2: Intermediates in DHI Polymerization

| Intermediate | Formation Method | Role |

|---|---|---|

| DHI Semiquinone Radical | Aerial oxidation of DHI | Initial reactive species |

| Indole-5,6-quinone | Redox reaction of semiquinones | Key electrophile for coupling |

Enzymatic Reactions and Substrate Specificity Studies

The specificity of enzymes within biosynthetic pathways is critical for ensuring the correct assembly of natural products. Studies on enzymes that interact with indole scaffolds provide insight into the molecular basis of this specificity.

The enzyme TRP-1, for example, has been shown to act as a DHICA oxidase. researchgate.net Kinetic studies revealed a Km of approximately 0.8 mM for DHICA, compared to 1.9 mM for L-DOPA, indicating a clear preference for the indole substrate in its oxidative function. researchgate.net

Broader studies on other enzyme systems, such as naphthalene (B1677914) dioxygenase (NDO), have utilized site-directed mutagenesis to probe the determinants of substrate specificity for indole and related compounds. By altering specific amino acids in the active site of the NDO α subunit, researchers have been able to change the enzyme's activity and product regioselectivity. nih.govasm.org For instance, mutations at positions like Phe-202 and Asp-362, which are highly conserved, can lead to inactive enzymes, suggesting their critical role in catalysis or substrate binding. asm.org Such studies, while not directly on melanin pathway enzymes, provide a powerful model for understanding how an enzyme's active site architecture is tuned to recognize and transform specific indole substrates. nih.govnih.gov

The in vitro reconstitution of metabolic pathways is a powerful technique for understanding complex biochemical transformations outside the complex environment of a living cell. nih.govresearchgate.net This approach involves purifying the individual enzymes of a biosynthetic pathway and combining them in a controlled, cell-free environment with the necessary substrates and co-factors. researchgate.netnih.gov

This methodology allows scientists to dissect the finer details of enzymatic reaction mechanisms, determine kinetic parameters, and precisely identify intermediates and final products. nih.gov By studying a pathway step-by-step, researchers can overcome challenges associated with poorly expressed enzymes or complex cellular regulation. nih.gov For example, reconstituting the pathway that produces the polyketide 6-deoxyerythronolide B allowed for the measurement of its maximal turnover rate and an investigation into the substrate specificity of its acyltransferase domains. nih.gov While the complete in vitro reconstitution of the entire eumelanin pathway presents significant challenges due to the instability of intermediates, the principles of this approach are applied to study individual enzymes like tyrosinase and TRP-1. researchgate.net This allows for a fundamental understanding of the core biochemical transformations involved. nih.gov

Molecular Interactions with Biochemical Targets

Melanin precursors can exhibit biological activities beyond their role as pigment building blocks, interacting with other biochemical targets. Studies have shown that 5,6-dihydroxyindole-2-carboxylic acid (DHICA) can act as a chemical messenger. nih.gov

In one study, pre-incubation of J774 murine macrophages with DHICA led to a significant increase in the production of nitric oxide (NO) following stimulation with lipopolysaccharide (LPS). nih.gov The effect was dose-dependent, peaking at a DHICA concentration of 1 x 10⁻⁶ M. nih.gov This stimulation was blocked by an inhibitor of nitric oxide synthase (iNOS), confirming the target pathway. nih.gov Importantly, DHICA did not affect the catalytic activity of iNOS directly, suggesting it interacts with the signaling cascade that leads to the enzyme's induction. nih.gov This finding points to a role for DHICA in mediating interactions between melanocytes and macrophages, potentially influencing inflammatory and immune responses in the epidermis. nih.gov

Metabolic Fate and Biotransformation Pathways (In Vitro Studies)

The metabolic fate of indole-5,6-diol scaffolds is dominated by their propensity for oxidation and polymerization. In vitro studies of 5,6-dihydroxyindole (DHI) highlight its extreme instability in the presence of oxygen. nih.gov When exposed to air, even in a solid state or in solution, DHI undergoes facile, non-enzymatic aerial oxidation, transforming into a black eumelanin pigment within days. nih.gov This spontaneous oxidative polymerization is the primary biotransformation pathway for DHI observed in vitro. nih.gov

For the related precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the biotransformation is more enzymatically controlled. DHICA is more stable than DHI, and its primary metabolic fate in the melanogenic pathway is oxidation catalyzed by tyrosinase-related protein-1 (TRP-1). researchgate.net In vitro experiments have demonstrated that TRP-1 functions as a DHICA oxidase, a key step required to incorporate the carboxylated indole units into the final melanin polymer. researchgate.net The reaction product is believed to be indole-5,6-quinone-2-carboxylic acid, which then undergoes further coupling reactions. researchgate.net

Advanced Research Applications in Chemical Biology and Materials Science

Development of Chemical Probes and Markers

There is no available research on the use of 1-Amino-1h-indole-5,6-diol for the development of chemical probes or biological markers.

Building Blocks for Complex Organic Molecules and Natural Product Analogs

No synthetic methods or applications have been published that utilize this compound as a building block for the synthesis of complex organic molecules or analogs of natural products.

Exploration in New Functional Aromatic Scaffolds and Nanomaterials

There is no documented exploration of this compound in the creation of new functional aromatic scaffolds or its incorporation into nanomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.